An In-depth Technical Guide to the Mechanism of Action of Sulfachlorpyridazine Against Escherichia coli
An In-depth Technical Guide to the Mechanism of Action of Sulfachlorpyridazine Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular mechanism by which sulfachlorpyridazine exerts its antimicrobial effect on Escherichia coli. It details the specific biochemical pathways targeted, summarizes relevant quantitative data, outlines common resistance mechanisms, and provides detailed experimental protocols for assessing its activity.
Core Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfachlorpyridazine belongs to the sulfonamide class of antibiotics, which are synthetic antimicrobial agents.[1] Its primary mode of action against E. coli is the competitive inhibition of a critical enzyme in the folic acid (folate) biosynthesis pathway.[2][3][4] Bacteria, unlike mammals, cannot uptake folate from their environment and must synthesize it de novo.[5][6] This metabolic difference is the basis for the selective toxicity of sulfonamides against bacteria.[5]
The target enzyme for sulfachlorpyridazine is dihydropteroate synthase (DHPS) , encoded by the folP gene in E. coli.[7][8] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[7][9] This reaction is an essential step in the production of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[5][10]
Due to its structural similarity to PABA, sulfachlorpyridazine acts as a competitive antagonist.[1][2][9] It binds to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of 7,8-dihydropteroate.[11][12] This disruption of the folate pathway ultimately inhibits bacterial DNA synthesis and replication, leading to a bacteriostatic effect, meaning it prevents the bacteria from multiplying without directly killing them.[2][5]
Quantitative Data on Sulfachlorpyridazine and Related Sulfonamides
The following table summarizes key quantitative metrics for the activity of sulfachlorpyridazine and other relevant sulfonamides against E. coli and its DHPS enzyme.
| Compound | Metric | Value | Bacterial Strain / Enzyme Source | Reference |
| Sulfachlorpyridazine | EC50 | 1.96 mg/L | E. coli | [13] |
| Sulfamethoxazole | MIC | 8 µg/mL | E. coli ATCC 25922 | [14] |
| Sulfadiazine | Kᵢ | 2.5 x 10⁻⁶ M | Dihydropteroate Synthetase from E. coli | [15][16] |
| 4,4'-Diaminodiphenylsulfone (Dapsone) | Kᵢ | 5.9 x 10⁻⁶ M | Dihydropteroate Synthetase from E. coli | [15][16] |
| 4,4'-Diaminodiphenylsulfone (Dapsone) | I₅₀ | 2 x 10⁻⁵ M | Dihydropteroate Synthetase from E. coli | [15][16] |
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EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response.
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MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[14]
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Kᵢ (Inhibition constant): An indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
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I₅₀ (Half maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanisms of Resistance in E. coli
The widespread use of sulfonamides has led to the emergence of resistance in E. coli, which primarily occurs through two mechanisms.[8][17]
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Target Site Modification: Chromosomal mutations in the folP gene can alter the structure of the DHPS enzyme.[17] These alterations reduce the binding affinity of sulfonamides to the enzyme's active site while still allowing it to bind PABA and function, thus conferring resistance.
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Target Bypass via Acquired Genes: The most common mechanism of high-level resistance is the horizontal gene transfer of mobile genetic elements, such as plasmids, that carry alternative DHPS genes known as sul genes (sul1, sul2, and sul3).[17][18][19] These genes encode for a drug-resistant variant of the DHPS enzyme that has a very low affinity for sulfonamides but effectively carries out the synthesis of dihydropteroate.[8][20] The bacteria can therefore continue to produce folic acid even in the presence of the drug.[20] The sul2 and sul1 genes are the most prevalent resistance determinants found in E. coli isolates.[18]
References
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- 3. A Comprehensive Guide to Sulfachloropyridazine Sodium in Pharmaceutical Applications-ZCPC [en.zcpc.net]
- 4. Understanding Sulfachloropyridazine Sodium: A Comprehensive Overview-ZCPC [en.zcpc.net]
- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
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- 7. uniprot.org [uniprot.org]
- 8. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disrupting Transcription and Folate Biosynthesis Leads to Synergistic Suppression of Escherichia coli Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Sulfonamide Resistance Gene (sul3) in Escherichia coli Is Widespread in the Pig Population of Switzerland - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing the spread of sulfachloropyridazine in poultry environment and its impact on Escherichia coli resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. communities.springernature.com [communities.springernature.com]
- 20. Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases - PMC [pmc.ncbi.nlm.nih.gov]
